(5-Fluoro-2-(pyridin-4-yl)phenyl)methanol
CAS No.:
Cat. No.: VC18837860
Molecular Formula: C12H10FNO
Molecular Weight: 203.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10FNO |
|---|---|
| Molecular Weight | 203.21 g/mol |
| IUPAC Name | (5-fluoro-2-pyridin-4-ylphenyl)methanol |
| Standard InChI | InChI=1S/C12H10FNO/c13-11-1-2-12(10(7-11)8-15)9-3-5-14-6-4-9/h1-7,15H,8H2 |
| Standard InChI Key | LJEXCRDTMXXXQP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1F)CO)C2=CC=NC=C2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
(5-Fluoro-2-(pyridin-4-yl)phenyl)methanol features a benzene ring substituted at the 2-position with a pyridin-4-yl group and at the 5-position with a fluorine atom. A hydroxymethyl (-CH₂OH) group is attached to the benzene ring, contributing to its polarity and hydrogen-bonding capacity. The pyridine ring introduces a basic nitrogen atom, enabling potential coordination with metal ions or participation in acid-base reactions .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₀FNO | |
| Molecular Weight | 203.21 g/mol | |
| Density | 1.377±0.06 g/cm³ (predicted) | |
| pKa | 13.21±0.40 (predicted) | |
| Storage Temperature | Sealed in dry, room temperature |
The SMILES notation for the compound is C1=CC(=NC=C1)C2=C(C=CC(=C2)F)CO, reflecting the connectivity of the pyridine and fluorophenyl groups .
Spectroscopic Data
While experimental spectral data (e.g., NMR, IR) for (5-Fluoro-2-(pyridin-4-yl)phenyl)methanol is limited in public databases, analogous compounds suggest characteristic peaks. For instance:
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¹H NMR: A singlet near δ 4.6 ppm for the hydroxymethyl group, aromatic protons between δ 7.0–8.5 ppm, and pyridine ring protons upfield due to electron-withdrawing effects.
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¹³C NMR: Signals for the fluorinated carbon (δ ~160 ppm, JCF ≈ 245 Hz) and pyridine carbons (δ ~120–150 ppm) .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves a multi-step sequence starting from commercially available precursors:
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Suzuki-Miyaura Coupling: A boronic acid derivative of pyridine is cross-coupled with a fluorinated bromobenzene derivative to form the biphenyl scaffold.
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Hydroxymethylation: The benzene ring is functionalized via Friedel-Crafts alkylation or lithiation followed by reaction with formaldehyde.
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Reduction: If intermediates involve esters or ketones, reducing agents like LiAlH₄ are employed to yield the primary alcohol.
For industrial-scale production, continuous flow reactors are prioritized to enhance yield (reported up to 76.5%) and purity (≥98%) . These systems minimize side reactions and improve heat transfer during exothermic steps.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 85–90% |
| Hydroxymethylation | HCHO, AlCl₃, CH₂Cl₂, 0°C → RT | 70–75% |
| Reduction | LiAlH₄, THF, reflux | 90–95% |
Purification Strategies
Crude product purification often involves recrystallization from ethyl acetate/petroleum ether mixtures or column chromatography using silica gel and gradients of ethyl acetate in hexanes . Advanced techniques like preparative HPLC are employed for pharmaceutical-grade material.
Physicochemical and Biological Properties
Solubility and Lipophilicity
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<1 mg/mL at 25°C). Its logP value (calculated) of 2.1 ± 0.3 indicates balanced lipophilicity, facilitating membrane permeability in biological systems .
Biological Activity
While direct pharmacological data for (5-Fluoro-2-(pyridin-4-yl)phenyl)methanol is sparse, structural analogs demonstrate:
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Anticancer Potential: Fluoropyridine derivatives inhibit kinases (e.g., BCL-2, EGFR) by competing with ATP-binding sites .
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Antimicrobial Effects: The fluorine atom enhances interactions with bacterial enoyl-ACP reductase .
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Neuroprotective Activity: Pyridine methanol derivatives modulate NMDA receptors.
Applications in Pharmaceutical Development
Drug Intermediate
The compound serves as a key intermediate in synthesizing BCL-2 inhibitors (e.g., Venetoclax analogs), which induce apoptosis in cancer cells by disrupting protein-protein interactions . Modifications to the hydroxymethyl group (e.g., esterification) tailor pharmacokinetic profiles.
Materials Science
In organic electronics, the rigid pyridine-fluorophenyl core contributes to charge transport properties in OLEDs. Fluorine’s electron-withdrawing nature stabilizes excited states, enhancing luminescence efficiency.
| Exposure Route | First Aid Measures |
|---|---|
| Inhalation | Move to fresh air; seek medical attention if coughing persists. |
| Skin Contact | Wash with soap and water; remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for 15 minutes. |
Future Research Directions
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Structure-Activity Relationships: Systematic modification of the hydroxymethyl and pyridine groups to optimize drug-likeness.
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Targeted Delivery Systems: Encapsulation in lipid nanoparticles to improve bioavailability.
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Green Chemistry: Developing solvent-free syntheses using microwave irradiation or mechanochemistry.
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